molecular formula C24H34O5 B12820390 5-[(3R,5R,8R,9S,10R,13R,14R,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one

5-[(3R,5R,8R,9S,10R,13R,14R,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one

Cat. No.: B12820390
M. Wt: 402.5 g/mol
InChI Key: PBSOJKPTQWWJJD-HEOGODQMSA-N
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Description

5-[(3R,5R,8R,9S,10R,13R,14R,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a pyranone ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3R,5R,8R,9S,10R,13R,14R,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization to introduce the hydroxyl groups and the pyranone ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the pyranone ring play crucial roles in its biological activity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Lamellarins: Natural products with a similar pyranone structure and biological activities.

    Coumarins: Compounds with a benzopyranone core that exhibit diverse biological properties.

    Isoquinolines: Alkaloids with a fused ring system similar to the cyclopenta[a]phenanthrene core.

Uniqueness

The unique combination of the cyclopenta[a]phenanthrene core, multiple hydroxyl groups, and the pyranone ring distinguishes this compound from other similar compounds

Properties

Molecular Formula

C24H34O5

Molecular Weight

402.5 g/mol

IUPAC Name

5-[(3R,5R,8R,9S,10R,13R,14R,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one

InChI

InChI=1S/C24H34O5/c1-21-9-5-16(25)13-23(21,27)11-7-19-18(21)6-10-22(2)17(8-12-24(19,22)28)15-3-4-20(26)29-14-15/h3-4,14,16-19,25,27-28H,5-13H2,1-2H3/t16-,17-,18+,19-,21-,22-,23-,24-/m1/s1

InChI Key

PBSOJKPTQWWJJD-HEOGODQMSA-N

Isomeric SMILES

C[C@]12CC[C@H](C[C@@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O

Canonical SMILES

CC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O

Origin of Product

United States

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